

Technical Guide: Physicochemical Properties of 5,7-Difluoroindolin-2-one

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Compound of Interest

Compound Name: 5,7-Difluoroindolin-2-one

Cat. No.: B1306086

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Introduction

5,7-Difluoroindolin-2-one is a fluorinated heterocyclic organic compound built upon the indolin-2-one (oxindole) core structure. It serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The strategic placement of two fluorine atoms on the benzene ring significantly influences the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable building block for drug discovery, especially in oncology.^[1] This guide provides a comprehensive overview of the key physicochemical properties of **5,7-Difluoroindolin-2-one**, details the experimental protocols for their determination, and illustrates its role in synthetic workflows.

Physicochemical Properties

A summary of the core physicochemical identifiers and predicted properties of **5,7-Difluoroindolin-2-one** is presented below. It is important to note that while experimentally determined values are preferred, they are not readily available in published literature for this specific compound. The properties listed in Table 1 are a combination of known identifiers and computationally predicted values to provide a comprehensive profile.

Table 1: Summary of Physicochemical Properties of **5,7-Difluoroindolin-2-one**

Property	Value	Source
IUPAC Name	5,7-difluoro-1,3-dihydro-2H-indol-2-one	---
Synonyms	5,7-Difluoro-2-oxoindole	---
CAS Number	247564-59-6	[1]
Molecular Formula	C ₈ H ₅ F ₂ NO	[1]
Molecular Weight	169.13 g/mol	[1]
Canonical SMILES	<chem>O=C1NC2=C(C=C(F)C=C2F)C1</chem>	---
Melting Point	204.9 °C	Predicted
Boiling Point	334.7 °C	Predicted
Water Solubility	1.18 g/L	Predicted
logP (Octanol-Water)	1.35	Predicted
pKa (Acidic)	9.96	Predicted
pKa (Basic)	-2.91	Predicted

Note: Predicted values were generated using Chemicalize (ChemAxon) and are intended for estimation purposes. Experimental verification is recommended.

Experimental Protocols for Property Determination

The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties listed above. These are generalized methods and may require optimization for **5,7-Difluoroindolin-2-one**.

Melting Point Determination

The melting point is a fundamental thermal property indicating the purity of a crystalline solid.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of dry, powdered **5,7-Difluoroindolin-2-one** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate range, followed by a slower ramp rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
- **Observation:** The temperatures at which the substance first begins to melt (onset) and completely liquefies (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Aqueous Solubility Determination

Solubility, particularly in aqueous media, is a critical parameter for assessing the bioavailability of potential drug candidates.

Methodology: Shake-Flask Method

- **Preparation:** An excess amount of **5,7-Difluoroindolin-2-one** is added to a known volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a low-binding membrane filter (e.g., 0.22 μ m PVDF) to remove all undissolved solids.
- **Quantification:** The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The result is typically expressed in mg/L or g/L.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: HPLC-based Method

- **System Setup:** A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
- **Calibration:** A series of reference compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor ($\log k$), where $k = (t_R - t_0) / t_0$, and t_0 is the column dead time.
- **Sample Analysis:** **5,7-Difluoroindolin-2-one** is injected under the identical chromatographic conditions, and its retention time is measured.
- **Calculation:** The $\log k$ for **5,7-Difluoroindolin-2-one** is calculated and its logP value is determined by interpolation from the calibration curve.

pKa (Acid Dissociation Constant) Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The indolin-2-one scaffold contains an acidic N-H proton.

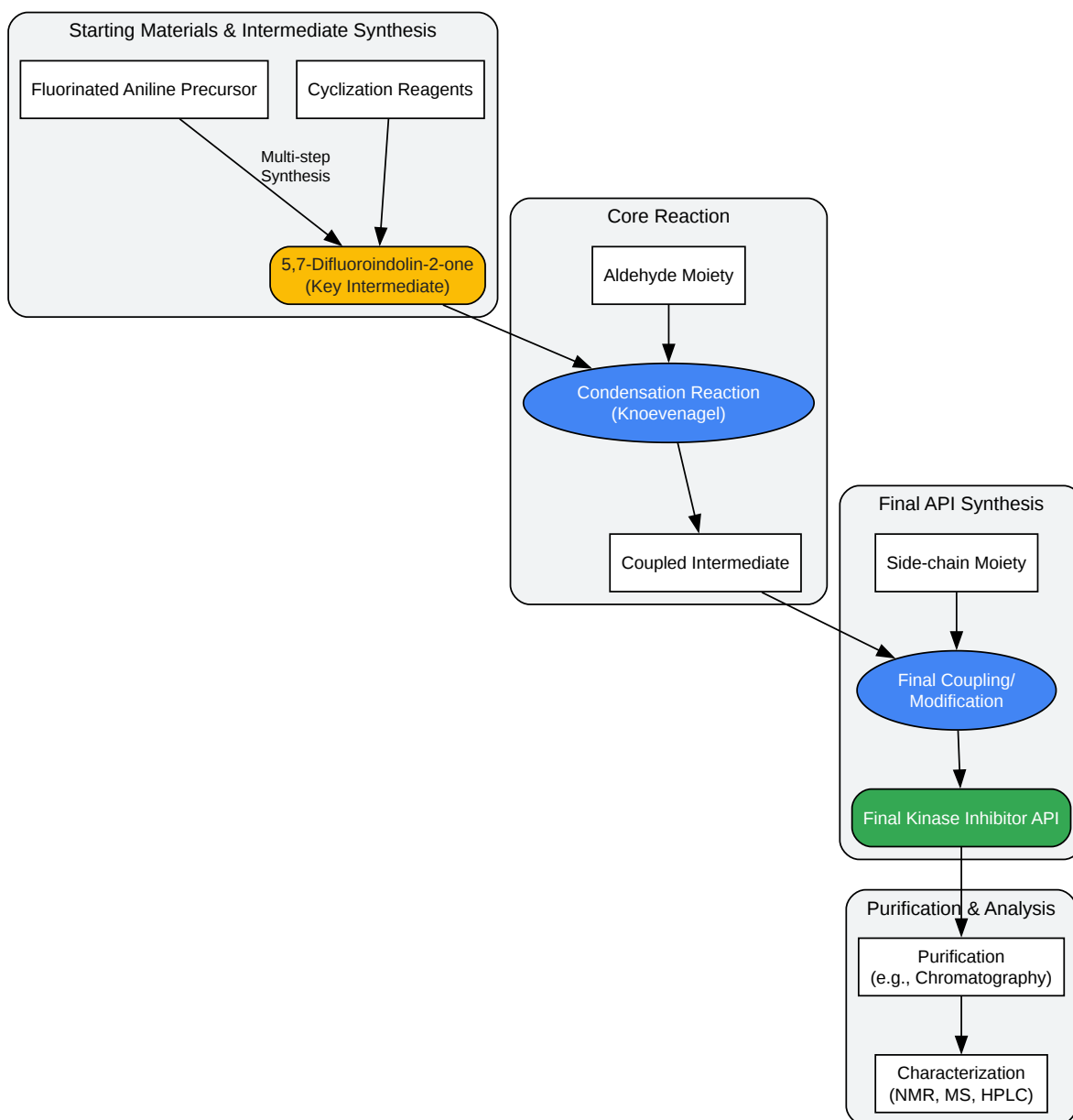
Methodology: Potentiometric Titration

- **Solution Preparation:** A precise amount of **5,7-Difluoroindolin-2-one** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration. The ionic strength of the solution is kept constant using an inert salt like KCl.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- **pH Measurement:** The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.

- **Data Analysis:** A titration curve is constructed by plotting the measured pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Visualization of Synthetic Workflow

5,7-Difluoroindolin-2-one is a key building block for the synthesis of multi-target tyrosine kinase inhibitors, a class of drugs pivotal in cancer therapy. The following diagram illustrates a generalized workflow where this intermediate is utilized to synthesize a final active pharmaceutical ingredient (API).



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Caption: Synthetic workflow for a kinase inhibitor using the key intermediate.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **5,7-Difluoroindolin-2-one**. While experimental data remains scarce, the provided predicted values offer a solid basis for researchers in drug discovery and development. The fluorination at the 5 and 7 positions is a strategic modification that enhances key molecular properties, underscoring its importance as an intermediate in synthesizing targeted therapeutics like kinase inhibitors. The standardized protocols outlined herein serve as a practical reference for the experimental validation of these crucial parameters.

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References

- 1. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
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